Product packaging for Dermaseptin-3(Cat. No.:)

Dermaseptin-3

Cat. No.: B1577034
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dermaseptin-3 is a cationic, alpha-helical antimicrobial peptide (AMP) originally isolated from the skin secretions of Phyllomedusa frogs . It is part of the dermaseptin family, which are multifunctional host-defense peptides known for their potent activity against a broad spectrum of pathogens . This peptide is provided for research use only and is not intended for diagnostic or therapeutic applications. In laboratory studies, this compound has demonstrated highly potent, broad-spectrum antimicrobial activity, exhibiting particular efficacy against filamentous fungi . Its mechanism of action is primarily attributed to its ability to adopt an amphipathic alpha-helical conformation in hydrophobic environments, such as microbial membranes . This structure allows the peptide to interact with and disrupt the target cell membrane, leading to permeabilization and cell death through mechanisms often described as "carpet-like" or "barrel-stave" models . This membrane-lytic action provides a rapid and non-specific defense mechanism, making it a compelling subject for research into new anti-infective strategies. The research value of this compound extends beyond its direct antimicrobial properties. Scientists are investigating its potential as a novel antiviral agent , with recent studies on related dermaseptins showing promising activity against enveloped viruses like the Zika virus . Furthermore, the wider dermaseptin family has demonstrated significant anticancer activity against various human cancer cell lines in vitro, highlighting its potential as a template for developing new oncological research tools . Its selective toxicity towards pathogenic cells over mammalian cells at effective concentrations makes it a particularly interesting molecule for probing the principles of membrane selectivity and developing new therapeutic candidates.

Properties

bioactivity

Antibacterial

sequence

ALWKTIIKGAGKMIGSLAKNLLGSQAQPES

Origin of Product

United States

Dermaseptin: Origin, Discovery, and Classification Within Amphibian Host Defense Peptidomes

Identification and Isolation Methodologies for Dermaseptin (B158304) Peptides

The identification and isolation of Dermaseptin peptides have evolved from traditional biochemical techniques to modern molecular biology approaches. The initial isolation of the first Dermaseptin involved a multi-step purification protocol from crude frog skin secretions. nih.gov

Initial Purification Protocol:

Molecular Sieve Filtration: Crude skin extracts were first subjected to gel filtration chromatography to separate molecules based on size.

Ion-Exchange Chromatography: The fractions containing peptide activity were further purified using ion-exchange chromatography, which separates molecules based on their net charge.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step to achieve homogeneity was performed using RP-HPLC, a high-resolution technique that separates peptides based on their hydrophobicity. nih.gov The primary structure of the purified peptide was then determined by automated Edman degradation. nih.gov

Modern Methodologies: Modern approaches often employ a "shotgun" cloning strategy, which circumvents the need for large amounts of skin secretion and allows for the discovery of peptides from minute quantities of material. frontiersin.orgmdpi.commdpi.com

cDNA Library Construction: Messenger RNA (mRNA) is extracted from the frog's skin secretion and used to construct a complementary DNA (cDNA) library. frontiersin.orgnih.gov

Molecular Cloning: Degenerate primers, designed based on the highly conserved signal peptide regions of known Dermaseptin precursors, are used to amplify the full-length cDNA sequences encoding new peptides. mdpi.com

Sequence Identification and Confirmation: The cloned cDNA's nucleotide sequence is translated into an amino acid sequence to predict the structure of the mature peptide. mdpi.commdpi.com This predicted structure is then confirmed by isolating the corresponding peptide from the crude skin secretion using RP-HPLC and analyzing it with mass spectrometry. mdpi.commdpi.com

Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the precise molecular mass of the isolated peptide, confirming it matches the mass predicted from the cDNA sequence. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is then used for fragmentation sequencing to verify the exact amino acid sequence. mdpi.com

Solid-Phase Peptide Synthesis (SPPS): Once a novel peptide's sequence is confirmed, synthetic replicates are often produced using automated solid-phase Fmoc chemistry. frontiersin.orgnih.gov This allows for the production of sufficient quantities of the pure peptide for detailed structural and functional studies. mdpi.com

Table 1: Methodologies for Dermaseptin Peptide Discovery and Characterization

Methodology Purpose References
RP-HPLC Purification of peptides from crude skin secretion based on hydrophobicity. nih.govfrontiersin.orgmdpi.com
"Shotgun" Cloning Identification of precursor-encoding cDNAs from a skin secretion-derived library. frontiersin.orgmdpi.commdpi.com
MALDI-TOF MS Determination of the precise molecular mass of purified peptides. mdpi.commdpi.comnih.gov
MS/MS Sequencing Confirmation of the primary amino acid sequence of the mature peptide. mdpi.commdpi.com
Edman Degradation Sequential amino acid sequencing from the N-terminus (traditional method). nih.gov
SPPS Chemical synthesis of peptide replicates for functional and structural analysis. frontiersin.orgmdpi.comnih.gov

Biosynthetic Pathways and Precursor Processing of Dermaseptin Peptides

Dermaseptins are synthesized in the granular glands of the frog's skin as larger, inactive precursor proteins called prepropeptides. sci-hub.se This biosynthetic pathway ensures that the potent, membrane-lytic peptides are safely stored within the gland's granules and are only activated upon secretion. The structure of the prepropeptide is remarkably conserved across the Dermaseptin superfamily and consists of several distinct domains. sci-hub.sefrontiersin.orgmdpi.com

Structure of the Prepro-Dermaseptin:

Signal Peptide: The N-terminus begins with a hydrophobic signal peptide, typically 19-22 amino acids long. sci-hub.sefrontiersin.orgmdpi.comnih.gov This sequence acts as a signal that directs the nascent polypeptide into the endoplasmic reticulum for secretion.

Acidic Spacer Region: Following the signal peptide is an acidic intervening sequence (pro-region) of 21-24 residues. sci-hub.sefrontiersin.org This domain is rich in acidic amino acids (glutamic acid) and is thought to play a role in the correct folding of the precursor and may also neutralize the cationic charge of the mature peptide, contributing to its inactivation during storage. nih.gov

Processing Signal: The acidic spacer region terminates with a canonical propeptide convertase processing site, most commonly a Lys-Arg (-KR-) or Arg-Arg (-RR-) doublet. sci-hub.sefrontiersin.orgnih.govnih.gov

Mature Peptide Domain: The C-terminal domain contains the sequence of the mature, biologically active Dermaseptin peptide. sci-hub.senih.gov

Processing and Post-Translational Modification: The maturation of the Dermaseptin peptide involves a series of enzymatic steps:

The signal peptide is cleaved off during translocation into the endoplasmic reticulum, yielding the propeptide. sci-hub.se

This propeptide is then stored in the secretory granules of the gland. Upon stimulation, the contents of the granules are released.

During or after secretion, endoproteases recognize and cleave the precursor at the dibasic processing site (e.g., -KR-), liberating the mature peptide. sci-hub.senih.govfrontiersin.org

Many Dermaseptin precursors have a C-terminal glycine (B1666218) residue following the mature peptide sequence. frontiersin.orgmdpi.comnih.gov This glycine serves as an amide donor for a common post-translational modification, C-terminal amidation. This amidation removes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and often enhancing its biological activity and stability. acs.orgmdpi.com

Table 2: Domain Structure of a Typical Dermaseptin Precursor

Domain Typical Length (Amino Acids) Key Features Function References
Signal Peptide 19 - 22 Hydrophobic N-terminus Directs protein for secretion sci-hub.sefrontiersin.orgmdpi.com
Acidic Spacer 21 - 24 Rich in acidic residues (e.g., Glutamic acid) Inactivation/neutralization of the mature peptide; proper folding sci-hub.sefrontiersin.orgnih.gov
Processing Site 2 Dibasic residues (e.g., Lys-Arg) Recognition site for cleavage enzymes sci-hub.sefrontiersin.orgnih.gov
Mature Peptide 25 - 34 Cationic, amphipathic The final, biologically active antimicrobial peptide nih.govsci-hub.senih.gov
Amidation Signal 1 C-terminal Glycine (if present) Donates amide group for C-terminal amidation frontiersin.orgmdpi.comnih.gov

Molecular Architecture and Conformational Dynamics of Dermaseptin

Primary Sequence Conservation and Variability Across Dermaseptin (B158304) Analogues

The dermaseptin superfamily is characterized by a remarkable genetic blueprint: their precursors show a highly conserved N-terminal preprosequence, but their C-terminal domains, which become the mature peptides, are markedly varied. sci-hub.seresearchgate.net This divergence has resulted in several families of peptides with distinct structural and functional properties. sci-hub.sekambonomad.com

Dermaseptins sourced from different frog species, such as those from the Phyllomedusa, Pachymedusa, and Agalychnis genera, display significant sequence variability. sci-hub.se In fact, no single peptide from one species has been found with an identical amino acid sequence in another, highlighting a rapid evolutionary divergence. kambonomad.com Despite this variability, certain signature patterns exist. For instance, many dermaseptins (sensu stricto) feature a conserved Tryptophan (Trp) residue at position 3 and a consensus motif like -AA(A/G)KAAL(G/N)A- in the middle of the sequence. kambonomad.comnih.gov The Trp residue at the third position is considered a significant feature, with its indole (B1671886) ring potentially aiding in the peptide's structural arrangement upon entering a cell membrane. mdpi.com

The primary structure of Dermaseptin-S3, a close analogue of Dermaseptin-3, has the sequence ALWKNMLKGIGKLAGKAALGAVKKLVGAES. medchemexpress.com Modifications to these sequences, such as amino acid substitutions or truncations, are common in related analogues and are often designed to modulate physicochemical properties. nih.govpeerj.com For example, substituting specific residues with lysine (B10760008) can increase the peptide's net positive charge and hydrophilicity. nih.gov

Table 1: Amino Acid Sequences of this compound and Selected Analogues This table is interactive. Click on the headers to sort the data.

Peptide Name Sequence Length Source Organism
Dermaseptin-S3 ALWKNMLKGIGKLAGKAALGAVKKLVGAES 30 Phyllomedusa sauvagei
Dermaseptin-S4 ALWKTMLKKLGTMALHAGKAALGAAADTIS 28 Phyllomedusa sauvagei
Dermaseptin-S9 GLRSKIWLWVLLMIWQESNKFKKM 24 Phyllomedusa sauvagei
Dermaseptin-B2 ALWSAKWLKKVGKIMAGKAALKAALNAVQKYL 33 Phyllomedusa bicolor
Dermaseptin-PD-2 GMWSKIKTAAKEAAKAAGKAALKALEEMLK 33 Pachymedusa dacnicolor

Note: The sequence for this compound (Accession No. P84598) is closely related to Dermaseptin-S3. Data for analogues are provided for comparative analysis. medchemexpress.comnih.govmdpi.commdpi.com

Secondary Structural Transitions and Amphipathic Properties of Dermaseptin Peptides

A defining characteristic of dermaseptins is their conformational plasticity. nih.gov In aqueous or polar environments, these peptides are typically unstructured, adopting a random coil conformation. nih.govacs.orgmdpi.com However, upon interaction with apolar solvents, such as trifluoroethanol (TFE), or membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles or phospholipid vesicles, they undergo a significant structural transition to form an amphipathic α-helix. mdpi.comnih.govembrapa.brresearchgate.net This coil-to-helix transition is considered critical for their activity. mdpi.compeerj.com

The resulting α-helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. nih.govacs.org The hydrophobic amino acids are aligned on one side of the helix, while the cationic (positively charged) and polar residues are segregated to the opposite face. nih.govacs.org This spatial arrangement is crucial for the peptide's interaction with and disruption of microbial membranes. acs.org

Circular dichroism (CD) spectroscopy is a key technique used to monitor these structural changes. Studies on various dermaseptins consistently show a shift from a spectrum characteristic of a random coil (negative band around 200 nm) in water to a spectrum typical of an α-helix (negative bands near 208 and 222 nm and a positive band below 200 nm) in the presence of TFE or SDS. mdpi.comembrapa.bracs.org For example, NMR studies on Dermaseptin S3 revealed an almost complete absence of helical elements in solution, while its C-terminally amidated analogue showed a defined α-helix in the C-terminal region, making it more rigid and structured. nih.govacs.org This indicates that even minor modifications like amidation can significantly influence and stabilize the helical conformation. nih.govacs.org

Table 2: Physicochemical Properties of Selected Dermaseptins This table is interactive. You can filter and sort the data.

Peptide Net Charge (at pH 7) Hydrophobicity (H) Hydrophobic Moment (μH) α-Helicity (%) in TFE
Dermaseptin-SS1 +3 0.443 0.528 -
Dermaseptin-S4 +4 0.485 0.457 10.2
K4S4(1-16) +5 0.301 0.526 17.5
Dermaseptin-B2 +3 0.199 0.354 9.85
K3K4B2 +5 0.072 0.159 10.2
Dermaseptin-PH - - - 35

Data compiled from various studies on dermaseptin analogues. Helicity can vary based on experimental conditions. nih.govmdpi.commdpi.commdpi.com

Tertiary Structure Determination and Conformational Flexibility of Dermaseptin in Biological Milieus

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the solution and membrane-bound structures of dermaseptins. In aqueous solution, Dermaseptin S3 is characterized as being highly flexible, containing hydrogen-bonded turns and bends rather than a stable, folded structure. nih.govacs.org This inherent flexibility allows it to adapt its conformation upon encountering a biological membrane. arxiv.org

In a membrane-mimetic environment, the structure becomes more defined. For instance, Dermaseptin B2, when bound to SDS micelles, adopts a well-defined amphipathic helix between residues 11 and 31. acs.org This is connected to a more flexible helical segment at the N-terminus (residues 1-8) by a flexible hinge region around Valine-9 and Glycine-10. acs.org Paramagnetic probe experiments have shown that the peptide lies near the micelle surface, with specific residues like Trp3 buried within the hydrophobic core of the micelle. acs.org

Molecular dynamics simulations of a truncated Dermaseptin S3 in the presence of a lipid bilayer further illuminate this flexibility. The simulations showed that the peptide's orientation upon approaching the membrane is critical; a hydrophobically-oriented peptide readily binds and penetrates the bilayer, while a charge-oriented one shows much weaker interaction. portlandpress.com These studies also highlight the role of aromatic residues near the N-terminus in anchoring the peptide to the membrane interface, driving the subsequent interaction and insertion. portlandpress.com

Mechanistic Investigations of Dermaseptin Bioactivity

Membrane Interaction and Permeabilization Mechanisms

The primary mode of action for Dermaseptin-3 involves the disruption of the microbial cell membrane, a process governed by a series of physicochemical interactions.

The initial step in the interaction of this compound with microbial membranes is electrostatic adhesion. Microbial membranes are typically rich in anionic lipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the membrane surface. In contrast, this compound is a cationic peptide at physiological pH, carrying a net positive charge. This charge difference facilitates a strong electrostatic attraction, leading to the accumulation of this compound molecules on the microbial membrane surface. This initial binding is a crucial prerequisite for the subsequent disruptive events.

Following electrostatic adhesion, this compound peptides insert into the lipid bilayer, leading to membrane permeabilization and cell death. Several models have been proposed to describe this process:

The Carpet Model: In this model, the peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane disruption in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. Evidence suggests that this compound may act via a carpet-like mechanism, particularly at high peptide concentrations.

The Barrel-Stave Model: This model proposes that the peptides insert perpendicularly into the lipid bilayer, aggregating to form a transmembrane pore. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the interior of the pore, creating a channel through which cellular contents can leak out. The formation of stable, well-defined pores is a key feature of this model.

The specific mechanism employed by this compound can be influenced by factors such as the peptide concentration and the lipid composition of the target membrane.

This compound can significantly alter the physical properties of the lipid bilayer. It has been shown to induce lipid phase transitions, causing a disordering of the lipid acyl chains and increasing membrane fluidity. This fluidization of the membrane facilitates the insertion of the peptide and the formation of pores. The ability of this compound to modulate membrane fluidity is a key aspect of its membrane-disrupting activity.

The structure of this compound is critical to its function. It is an amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic regions. In the presence of a membrane, it adopts an α-helical conformation. This amphipathic α-helix is crucial for its interaction with the lipid bilayer. The hydrophobic face of the helix interacts with the nonpolar lipid core of the membrane, while the hydrophilic face, bearing the cationic residues, interacts with the polar head groups of the lipids and can also line the aqueous channel of a pore. The precise balance of hydrophobicity and charge distribution along the helical structure is a key determinant of this compound's membrane-disrupting efficacy.

Lipid Phase Transitions and Membrane Fluidity Modulation by Dermaseptin (B158304)

Non-Membrane-Targeting Cellular Pathways

This compound has been observed to be internalized by some cells, suggesting that it may have intracellular targets. Two primary mechanisms have been proposed for its entry into the cytoplasm:

Endocytosis: In some cases, the peptide may be taken up by the cell through endocytic pathways. This involves the invagination of the cell membrane to form vesicles containing the peptide, which are then transported into the cell.

Direct Translocation: Alternatively, at higher concentrations, this compound may be able to directly translocate across the cell membrane without forming stable pores. This process is thought to be driven by the strong electrostatic interactions between the peptide and the membrane lipids, leading to localized disruptions that allow the peptide to pass through.

Subcellular Localization and Interaction with Intracellular Components

Following its interaction with the cell membrane, dermaseptin can translocate into the cell, where it interacts with various intracellular components. This ability to permeate the cell and nuclear membranes is a crucial aspect of its mechanism of action. nih.gov

In studies involving human glioblastoma U-251 MG cells, fluorescently labeled Dermaseptin-PS1 was observed to accumulate at the cytoplasmic membranes and subsequently enter the cytoplasm and the nucleus in sensitive cells. plos.org In contrast, in less sensitive tumor cells, the peptide was found in vesicles at the cell membrane. plos.org Similarly, in P4-CCR5 cells, a fluoresceinated derivative of Dermaseptin K4-S4 was found to be localized at the cell periphery and within the cytoplasm. researchgate.net This suggests that in nucleated cells, dermaseptins can be taken up into the cytoplasm. researchgate.net

Confocal microscopy has also provided evidence for the intracellular localization of dermaseptins in pathogenic organisms. In malaria-infected red blood cells, labeled dermaseptin derivatives were able to traverse the multiple membranes and interact directly with the intracellular parasite. asm.org This indicates a direct interaction with the parasite's plasma membrane. asm.org Furthermore, some antimicrobial peptides, including dermaseptins, can penetrate microbial cells and directly interact with essential intracellular components like nucleic acids or proteins, thereby disrupting their normal functions. rsc.org

It is proposed that the interaction of dermaseptins with intracellular targets is a key part of their bioactivity, leading to the inhibition of vital cellular processes. rsc.org For instance, some studies suggest that dermaseptins might inhibit macromolecular synthesis within the cell at concentrations that cause minimal membrane damage. mdpi.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Dermaseptins have been shown to induce programmed cell death, particularly apoptosis, in various target cells, including cancer cells and fungi. nih.govnih.gov This process can be triggered through different signaling pathways and is often dependent on the peptide's concentration. nih.govfrontiersin.org

One of the primary mechanisms involves the induction of the intrinsic, or mitochondrial, apoptosis pathway. nih.gov For example, Dermaseptin-PS1, at a concentration of 10⁻⁶ M, was found to induce apoptosis in human glioblastoma U-251 MG cells through a mitochondrial-related signal pathway. nih.govnih.gov This was evidenced by the elevated expression of cleaved caspase 3, a key executioner caspase in apoptosis. nih.gov The intrinsic pathway is typically initiated by cellular damage and involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. wikipedia.org The release of cytochrome c triggers the formation of the apoptosome, which in turn activates caspases and leads to cell death. wikipedia.org Studies with Dermaseptin-PS1 did not show changes in the extrinsic apoptosis pathway markers, such as Caspase 8 and FADD, suggesting the primary involvement of the intrinsic pathway in this case. nih.gov

In addition to the intrinsic pathway, some dermaseptins can induce apoptosis through both endogenous mitochondrial and exogenous death receptor pathways. frontiersin.org The exogenous, or death receptor, pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, such as caspase-8, which then activates executioner caspases. mdpi.comthe-scientist.com For instance, Dermaseptin-PP was shown to induce apoptosis in H157 lung cancer cells through both of these pathways. frontiersin.org

The induction of apoptosis by dermaseptins is not limited to cancer cells. Dermaseptin-S3 has demonstrated antifungal activity by triggering apoptosis in fungi. nih.gov Similarly, Dermaseptin has been shown to induce apoptosis in Candida auris. wits.ac.za

It is important to note that the induction of apoptosis by dermaseptins can be concentration-dependent. At higher concentrations, some dermaseptins, like Dermaseptin-PS1, may primarily cause cell death through membrane disruption, while at lower, non-membranolytic concentrations, they induce apoptosis. nih.govnih.gov

Modulation of Gene Expression and Quorum Sensing Systems

In the fungal pathogen Candida albicans, Dermaseptin-S1 has been shown to downregulate the expression of several genes involved in pathogenesis. oup.com Specifically, the expression of the Hyphal Wall Protein 1 (HWP1) gene was downregulated, which likely contributes to the observed changes in cell morphology. nih.govoup.com Additionally, the expression of several aspartic protease (SAP) genes (SAP1, SAP2, SAP3, SAP9, and SAP10) was also decreased. oup.com Similarly, Dermaseptin S4 has been found to decrease the expression of EAP1 and HWP1 genes in C. albicans. researchgate.net

Dermaseptins can also impact the expression of genes related to oxidative stress. In Candida auris, treatment with Dermaseptin led to significant upregulation of genes encoding primary antioxidant enzymes, such as catalase and superoxide (B77818) dismutase, while genes for secondary antioxidant enzymes like glutathione (B108866) reductase were downregulated. rsc.org

Furthermore, some dermaseptin derivatives have been engineered to interfere with bacterial communication systems known as quorum sensing (QS). asm.orgnih.gov Quorum sensing allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production. mdpi.comfrontiersin.org A chimeric peptide, created by linking a derivative of Dermaseptin S4 with an RNA III-inhibiting peptide (RIP), demonstrated the ability to suppress quorum sensing in staphylococci. asm.orgnih.gov RIP works by inhibiting the phosphorylation of the TRAP protein, which is crucial for staphylococcal pathogenesis. nih.gov This chimeric peptide was effective in preventing staphylococcal infections by simultaneously disrupting the bacterial membrane and obstructing their quorum-sensing mechanism. nih.gov

Determinants of Target Cell Selectivity

The ability of dermaseptins to selectively target microbial and cancer cells while exhibiting lower toxicity to normal host cells is a critical feature of their therapeutic potential. frontiersin.orgnih.gov This selectivity is determined by a combination of factors related to both the peptide's properties and the characteristics of the target cell membrane.

A primary determinant of selectivity is the difference in membrane composition between target and host cells. Microbial and cancer cell membranes are often enriched in negatively charged components, such as anionic phospholipids, which attract the positively charged (cationic) dermaseptin peptides. researchgate.netnih.gov In contrast, the outer leaflet of normal mammalian cell membranes is typically composed of neutral zwitterionic phospholipids. asm.org This electrostatic attraction facilitates the initial binding of dermaseptins to the target cell surface.

The physical properties of the cell membrane also play a role. Cancer cells frequently exhibit increased membrane fluidity and surface irregularities, which can enhance the interaction with and insertion of dermaseptins into the membrane. nih.gov The presence of a strong positive curvature strain in the membrane environment has been observed to promote the insertion of Dermaseptin-B2. nih.gov

Furthermore, specific components on the cell surface can influence selectivity. For example, the interaction of Dermaseptin-B2 with cell surface glycosaminoglycans (GAGs) has been shown to be partially involved in its antiproliferative activity against certain cancer cells. plos.org

The structural features of the dermaseptin molecule itself are also crucial for its selectivity. The amphipathic α-helical structure, which forms upon contact with a membrane environment, allows the peptide to interact with and disrupt the lipid bilayer. frontiersin.orgmybiosource.comuniprot.org The net positive charge of the peptide is also a significant factor; increasing the positive charge can enhance antimicrobial activity. asm.org However, the relationship between charge, structure, and selectivity is complex, and modifications to the peptide sequence can be used to optimize this balance. nih.govpreprints.org For instance, while truncated versions of dermaseptins can retain antimicrobial activity, sequences shorter than 13 amino acids often show a significant reduction in efficacy. preprints.org

Finally, in the context of intracellular parasites like Plasmodium falciparum, the selectivity of dermaseptins may be attributed to a higher affinity for the membranes of infected red blood cells and an even greater affinity for the parasite's own membrane. asm.org

Biological Spectrum and Efficacy Studies of Dermaseptin

Antimicrobial Activities Against Microbial Pathogens

Dermaseptins, including Dermaseptin-3, are known for their potent lytic activity against a wide array of microorganisms, including bacteria, fungi, and protozoa, often at micromolar concentrations. peerj.commedchemexpress.comasm.org Their mechanism of action generally involves the disruption of the microbial cell membrane. mdpi.com

Antibacterial Efficacy Against Gram-Positive Species

This compound has demonstrated efficacy against Gram-positive bacteria. uniprot.org Specifically, it is active against Staphylococcus aureus. uniprot.orgasm.org Other members of the dermaseptin (B158304) family, such as Dermaseptin-PH, have also shown inhibitory effects against S. aureus. mdpi.com The antibacterial activity of these peptides is a significant area of research, especially in the context of rising antibiotic resistance. asm.org

Table 1: Antibacterial Activity of Dermaseptin Peptides Against Gram-Positive Bacteria

PeptideBacteriumMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureusNot specified uniprot.org
Dermaseptin-PHStaphylococcus aureus32 μM mdpi.com
Dermaseptin-B3Staphylococcus aureus1.3 μM medchemexpress.com

Antibacterial Efficacy Against Gram-Negative Species

The antimicrobial spectrum of this compound extends to Gram-negative bacteria. uniprot.org It has been shown to be effective against Escherichia coli and Pseudomonas aeruginosa. uniprot.org Furthermore, other dermaseptin peptides, like Dermaseptin-B3 and Dermaseptin-PH, also exhibit activity against these Gram-negative pathogens. mdpi.commedchemexpress.com Some derivatives of Dermaseptin S4 have shown high potency against multidrug-resistant Gram-negative clinical isolates. nih.gov

Table 2: Antibacterial Activity of Dermaseptin Peptides Against Gram-Negative Bacteria

PeptideBacteriumMinimum Inhibitory Concentration (MIC)Reference
This compoundEscherichia coliNot specified uniprot.org
This compoundPseudomonas aeruginosaNot specified uniprot.org
Dermaseptin-B3Pseudomonas aeruginosa2.3 μM medchemexpress.com
Dermaseptin-B3Escherichia coli (ATCC 25922)5.0 μM medchemexpress.com
Dermaseptin-B3Escherichia coli (54127)2.6 μM medchemexpress.com
Dermaseptin-PHEscherichia coli16 μM mdpi.com

Antifungal and Anti-Yeast Activities

This compound is active against the yeast Candida albicans. uniprot.org The antifungal properties of the dermaseptin family are well-documented, with various members showing cytotoxicity against pathogenic yeasts and fungi. nih.govmdpi.com For instance, Dermaseptin-PH also inhibits the growth of C. albicans. mdpi.com Some dermaseptins, like DRS-S3, are known to trigger apoptosis in fungi. nih.gov

Table 3: Antifungal and Anti-Yeast Activity of Dermaseptin Peptides

PeptideFungus/YeastMinimum Inhibitory Concentration (MIC)Reference
This compoundCandida albicansNot specified uniprot.org
Dermaseptin-PHCandida albicans16 μM mdpi.com

Antiprotozoal Activities (e.g., Plasmodium, Leishmania, Trypanosoma)

Several members of the dermaseptin family have demonstrated significant antiprotozoal activity. nih.govfrontiersin.org Derivatives of Dermaseptin S3 and S4 have been found to target malaria parasites (Plasmodium) within erythrocytes without harming the host cell. nih.govfrontiersin.org Dermaseptins have also shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and various species of Leishmania, the parasites responsible for leishmaniasis. nih.govfrontiersin.orgnih.gov Specifically, dermaseptins have been reported to be active against Leishmania major, L. amazonensis, L. mexicana, L. panamensis, and L. infantum. nih.gov

Antiviral Activities (e.g., Zika Virus)

Recent studies have explored the antiviral potential of dermaseptins. Analogs of Dermaseptin S4 have exhibited antiviral activity against the Zika virus (ZIKV) at low concentrations. nih.gov These findings suggest that dermaseptins could serve as a basis for the development of novel antiviral agents. nih.gov The mechanism appears to involve the inhibition of the initial stages of viral infection. nih.gov

Antiproliferative and Anti-tumor Activities in Cell Culture Models

Beyond their antimicrobial properties, dermaseptins have garnered attention for their antiproliferative and anti-tumor effects. nih.govmdpi.com Several dermaseptin peptides have been shown to be selectively cytotoxic to human tumor cell lines. mdpi.compeerj.com

For example, Dermaseptin-B2 and Dermaseptin-B3 have demonstrated potent anti-proliferative effects on human prostate cancer (PC-3) cells. peerj.comresearchgate.net Dermaseptin-PH has shown a broad spectrum of anticancer activity against several cancer cell lines, including MCF-7 (breast), H157 (lung), U251MG (glioblastoma), MDA-MB-435S (melanoma), and PC-3 (prostate). mdpi.comnih.gov Another peptide, Dermaseptin-PP, also exhibited significant antiproliferative effects on various cancer cell lines, with a particularly strong effect on H157 lung cancer cells. frontiersin.org The proposed mechanism for this anti-tumor activity often involves the disruption of the cancer cell membrane. frontiersin.org

Table 4: Antiproliferative Activity of Dermaseptin Peptides Against Cancer Cell Lines

PeptideCell LineCancer TypeIC50 ValueReference
Dermaseptin-PHMCF-7Breast0.69 μM nih.gov
Dermaseptin-PHH157Lung2.01 μM nih.gov
Dermaseptin-PHU251MGGlioblastoma2.36 μM nih.gov
Dermaseptin-PHMDA-MB-435SMelanoma9.94 μM nih.gov
Dermaseptin-PHPC-3Prostate11.8 μM nih.gov
Dermaseptin-PPH157Lung1.55 μM frontiersin.org
Dermaseptin-PPMCF-7Breast2.92 μM frontiersin.org
Dermaseptin-PPU251MGGlioblastoma2.47 μM frontiersin.org
Dermaseptin-PPPC-3Prostate4.15 μM frontiersin.org
Dermaseptin-DU-1H157Lung8.43 µM peerj.com
Dermaseptin-DU-1PC-3Prostate21.6 µM peerj.com

Inhibition of Cancer Cell Line Proliferation

Dermaseptin peptides have demonstrated notable antiproliferative effects against a variety of human cancer cell lines. For instance, Dermaseptin-B2 and Dermaseptin-B3 have been shown to inhibit the proliferation of human prostate adenocarcinoma PC-3 cells with an EC50 of approximately 2–3 μM, achieving over 90% inhibition. nih.govresearchgate.net Furthermore, Dermaseptin-B2 has been observed to inhibit colony formation in soft agar (B569324) for the same cell line. nih.gov

Another variant, Dermaseptin-PH, exhibited broad-spectrum antiproliferative activity against several human cancer cell lines, including MCF-7 (breast), H157 (lung), U251MG (glioblastoma), MDA-MB-435S (melanoma), and PC-3 (prostate). nih.gov The half-maximal inhibitory concentrations (IC50) for Dermaseptin-PH were determined to be 0.69 μM for MCF-7, 2.01 μM for H157, 2.36 μM for U251MG, 9.94 μM for MDA-MB-435S, and 11.8 μM for PC-3 cells. nih.gov Similarly, Dermaseptin-PP was found to have IC50 values of 1.55 μM on H157, 2.92 μM on MCF-7, 4.15 μM on PC-3, and 2.47 μM on U251 MG cells. frontiersin.org

Studies on Dermaseptin-PD-2 also revealed its potency against H157 and PC-3 cells, with IC50 values of 6.43 μM and 3.17 μM, respectively, and a less potent effect on U251 MG cells with an IC50 of 13.43 μM. mdpi.com In contrast, Dermaseptin-PD-1 was only effective against the proliferation of U251MG cells. mdpi.com

Table 1: Inhibitory Effects of Dermaseptin Analogues on Cancer Cell Lines

Dermaseptin Analogue Cancer Cell Line IC50 / EC50 (µM)
Dermaseptin-B2/B3 PC-3 (Prostate) ~2-3
Dermaseptin-PH MCF-7 (Breast) 0.69
H157 (Lung) 2.01
U251MG (Glioblastoma) 2.36
MDA-MB-435S (Melanoma) 9.94
PC-3 (Prostate) 11.8
Dermaseptin-PP H157 (Lung) 1.55
MCF-7 (Breast) 2.92
PC-3 (Prostate) 4.15
U251MG (Glioblastoma) 2.47
Dermaseptin-PD-2 H157 (Lung) 6.43
PC-3 (Prostate) 3.17
U251MG (Glioblastoma) 13.43

Effects on Cancer Cell Membrane Permeabilization

A key mechanism of action for dermaseptins against cancer cells is the disruption of the cell membrane. nih.gov Cancer cell membranes often have a net negative charge due to the presence of molecules like phosphatidylserine (B164497) and mucin proteins, making them a target for the cationic dermaseptin peptides. nih.gov The interaction is thought to follow a "carpet" mechanism, where the peptides accumulate on the membrane surface until a threshold concentration is reached, leading to the formation of pores and subsequent membrane lysis. nih.govnih.gov

Dermaseptin-PP has been shown to disrupt the membranes of H157 lung cancer cells. frontiersin.org At a concentration of 10⁻⁴ M, it induced nearly 80% lactate (B86563) dehydrogenase (LDH) release in H157 cells, a marker of cell membrane damage, while having a minimal effect on normal human microvascular endothelial cells (HMEC-1). frontiersin.org Confocal laser microscopy confirmed this non-specific membrane disruption at concentrations of 10⁻⁵ M and higher. frontiersin.org

Similarly, Dermaseptin-B2 has been observed to rapidly accumulate at the cytoplasmic membranes of sensitive human tumor cells like PC3, eventually entering the cytoplasm and nucleus. plos.org In less sensitive cells such as U87MG, the peptide was found in vesicles at the cell membrane. plos.org Studies with Dermaseptin B2 on PC3 cells have indicated a necrotic-like cell death mechanism, characterized by a rapid increase in cytosolic lactate dehydrogenase. nih.govplos.org

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. anr.fr Dermaseptin-B2 has been identified as a molecule with both antitumor and anti-angiogenic properties. anr.frnih.gov It has been shown to inhibit the proliferation and capillary formation of endothelial cells in vitro. plos.orgnih.gov In one study, Dermaseptin B2 completely inhibited the formation of capillary tubes by endothelial cells on a collagen matrix. nih.gov This suggests that Dermaseptin-B2 can disturb the formation of capillaries, which is essential for supplying nutrients to tumors. nih.gov The anti-angiogenic activity of Dermaseptin B2, combined with its direct cytotoxic effects on tumor cells, makes it a promising candidate for cancer therapy. anr.fr

Immunomodulatory Properties

Beyond their direct cytotoxic and anti-angiogenic effects, some dermaseptins exhibit immunomodulatory properties. While research in this area is still emerging, studies on related peptides suggest a potential for dermaseptins to influence the immune response. For example, the dermaseptin DMS-DA6 has been shown to modulate leukocyte populations and cytokine production in infected tissue. biorxiv.org Specifically, treatment with DMS-DA6 led to a decrease in the production of the immunosuppressive cytokine IL-10 and an increase in the pro-inflammatory cytokines IL-1α and IL-6. biorxiv.org It also resulted in an increased abundance of CD4+ and CD8+ T lymphocytes at the site of infection. biorxiv.org This ability to regulate inflammatory processes and modulate immune cell recruitment could potentially enhance the anti-tumor response. biorxiv.org

Structure Activity Relationship Sar and Rational Peptide Design of Dermaseptin Analogues

Impact of Amino Acid Substitutions on Dermaseptin (B158304) Bioactivity

Influence of Cationicity and Hydrophobicity Modifications

A fundamental strategy in designing more potent dermaseptin analogues is the modulation of their net positive charge (cationicity) and hydrophobicity. mdpi.comnih.gov An increase in cationicity, typically achieved by substituting neutral or acidic amino acid residues with basic ones like lysine (B10760008), often enhances antimicrobial potency. vulcanchem.comnih.gov This is because a higher positive charge can strengthen the initial electrostatic interactions with negatively charged components of bacterial cell membranes. frontiersin.org

For instance, a study on Dermaseptin-PS3 (DPS3) involved creating two analogues: K⁵, ¹⁷-DPS3, where two acidic residues were replaced by lysine to increase cationicity, and L¹⁰, ¹¹-DPS3, where two neutral amino acids were replaced by the more hydrophobic leucine. nih.govcornell.edu Both modifications resulted in enhanced antimicrobial activity. nih.govcornell.edu The cationicity-enhanced analogue (K⁵, ¹⁷-DPS3) saw its net positive charge increase from +2 to +6, leading to a 4- to 32-fold increase in potency against microbes. mdpi.comnih.govresearchgate.net Similarly, the K⁸,²³-DPT9 analogue of Dermaseptin-PT9, created by substituting Asp⁸ and Glu²³ with lysine, showed a marked increase in antimicrobial effect. vulcanchem.commdpi.com

Conversely, increasing hydrophobicity can also improve a peptide's ability to disrupt membranes. nih.gov The L¹⁰, ¹¹-DPS3 analogue, with its enlarged hydrophobic face, demonstrated enhanced anticancer activity. nih.govcornell.edu However, a critical balance must be maintained, as excessive hydrophobicity can lead to increased lysis of mammalian cells, such as red blood cells, thereby reducing the peptide's selectivity. nih.govcornell.edu Studies on Dermaseptin S4 derivatives showed that increasing the net positive charge while decreasing hydrophobicity led to reduced hemolytic activity while maintaining high biological activity. nih.gov

Table 1: Physicochemical and Biological Properties of Dermaseptin-PS3 and its Analogues

Peptide Sequence Net Charge Hydrophobicity (H) Antimicrobial Activity Hemolytic Activity
DPS3 - +2 Similar to K⁵, ¹⁷-DPS3 Baseline Baseline
K⁵, ¹⁷-DPS3 Two acidic residues replaced by Lysine +6 Similar to DPS3 Enhanced Increased
L¹⁰, ¹¹-DPS3 Two neutral residues replaced by Leucine +2 Increased Enhanced Increased

This table is based on findings from studies on Dermaseptin-PS3 analogues. nih.govcornell.eduresearchgate.net

Role of Conserved Residues (e.g., Tryptophan at position 3)

The dermaseptin family is characterized by several common structural features, including a highly conserved tryptophan (Trp) residue at position 3 of the N-terminus. nih.govnih.govnih.govmdpi.combachem.com This residue is considered important for the peptide's activity. researchgate.net The N-terminal domain, in general, is thought to play a key role in the selective interaction with bacterial cell membranes. mdpi.commdpi.com

The significance of this Trp residue is highlighted in modification studies. For example, the K₃K₄B2 derivative of Dermaseptin B2 was created through a double substitution, which included replacing the tryptophan at position 3 with a lysine (W3K). nih.govresearchgate.netnih.gov While this modification was part of a broader strategy to increase the peptide's positive charge, altering such a conserved position inherently impacts the structure-activity relationship. nih.govmdpi.com The indole (B1671886) side chain of tryptophan is known to interact preferentially with the interfacial region of lipid membranes, and its replacement would alter this interaction.

Effects of Peptide Length and Truncation on Functional Profiles

Truncating dermaseptin peptides, typically from the C-terminus, is a common strategy to create minimized analogues with potentially improved therapeutic profiles. nih.govmdpi.com Research has shown that the N-terminal domain of dermaseptins is crucial for their antimicrobial potency, while the C-terminal helix is often associated with nonspecific membrane lytic activity. mdpi.commdpi.com

Studies on Dermaseptin S4 have demonstrated that N-terminal fragments can retain significant bioactivity. nih.gov For example, truncated analogues like K₄-S4(1-13)a and K₄-S4(1-15)a exhibited lower cytotoxicity towards erythrocytes than the parent peptide. nih.gov Another truncated derivative, K₄S4(1-16), which consists of the first 16 amino acids of an S4 analogue, was found to be active against Acinetobacter baumannii. nih.govmdpi.com Previous research indicated that 16- to 19-mer truncated peptides retain antimicrobial potency similar to the full-length peptide, whereas sequences shorter than 13 residues experience a significant loss of activity. mdpi.comnih.gov A 19-mer truncated derivative of Dermaseptin-PC (DMPC-19) showed similar antimicrobial potency to the parent peptide but with a significantly decreased hemolytic effect. nih.gov

However, extreme truncation can be detrimental. A Dermaseptin S4 analogue truncated to just the first nine amino acids, DS-S4(1-9)a, was devoid of both antimicrobial activity and cytotoxicity, underscoring the importance of a minimum peptide length to maintain a functional structure. ajol.info This suggests that while the C-terminal end can often be removed to reduce toxicity, a sufficient portion of the N-terminal amphipathic helix is required for bioactivity. mdpi.com

Table 2: Activity Profile of Truncated Dermaseptin S4 Analogues

Peptide Length (Amino Acids) Modification Antimicrobial Activity Hemolytic Activity
Dermaseptin S4 (Native) 28 - Baseline High
K₄S4(1-16) 16 C-terminal truncation of K₄S4 Active Reduced
DMPC-19 19 C-terminal truncation of DM-PC Similar to parent Significantly decreased
K₄-S4(1-15)a 15 C-terminal truncation of K₄S4 Active Lower than parent
DS-S4(1-9)a 9 C-terminal truncation Inactive Inactive

This table summarizes findings from various studies on Dermaseptin S4 and PC truncation. nih.govnih.govnih.govajol.info

Design of Chimeric Peptides and Fusion Constructs

Chimeric peptides are engineered molecules that combine distinct peptide domains to create a new molecule with hybrid or enhanced functionalities. Dermaseptins and their derivatives have been used as components in such constructs, often serving as the antimicrobial or cell-penetrating element. fortunejournals.comnih.gov

One study detailed the creation of a chimeric peptide by fusing a 13-mer dermaseptin derivative (DD₁₃) with an RNA III-inhibiting peptide (RIP), which is known to suppress staphylococcal quorum sensing. nih.govnih.gov This hybrid construct, DD₁₃-RIP, was designed to benefit from the properties of both components: the membrane-disrupting capability of dermaseptin and the anti-virulence activity of RIP. nih.gov The resulting chimeric peptide was more potent in preventing staphylococcal infections in a graft model than the additive effects of the individual peptides, suggesting a synergistic action by attacking bacteria through two different mechanisms simultaneously. nih.govnih.gov

In another approach, the antimicrobial peptide Dermaseptin 01 (DS01) was fused with Thanatin (THA), a peptide that binds to the surface of fungal spores. rsc.org This bifunctional DS01-THA peptide was shown to inhibit the germination of P. pachyrhizi spores and reduce Asian soybean rust disease in a rainfast manner, demonstrating the utility of fusion constructs in agricultural applications. rsc.org Dermaseptins have also been proposed for use as cell-penetrating peptides (CPPs) in fusion constructs to deliver protein drugs into cells. fortunejournals.com

Stereoisomerism and Its Influence on Dermaseptin Bioactivity

Stereoisomerism, specifically the substitution of naturally occurring L-amino acids with their D-amino acid counterparts, is a powerful tool in peptide design. This modification can dramatically influence a peptide's properties, most notably its stability against enzymatic degradation.

A study on a designed dermaseptin derivative, DMPC-10A, explored this concept by creating its enantiomer, DMPC-10B, composed entirely of D-amino acids. mdpi.com While DMPC-10A was a potent antimicrobial, it also showed considerable hemolytic activity. mdpi.com Its D-enantiomer, DMPC-10B, not only retained potent, broad-spectrum antimicrobial activity against both wild-type and antibiotic-resistant bacteria but also exhibited negligible hemolytic activity and cytotoxicity. mdpi.com Crucially, DMPC-10B showed a high degree of resistance to hydrolysis by proteases like trypsin and chymotrypsin. This increased stability is a significant advantage, as natural L-peptides are often quickly degraded by endogenous enzymes, limiting their therapeutic potential. mdpi.com The ability of the D-enantiomer to maintain activity while improving stability and reducing cytotoxicity highlights the profound impact of stereochemistry on the biological profile of dermaseptin analogues. mdpi.com

Mechanisms of Microbial Resistance to Dermaseptin Peptides

Bacterial Adaptive Strategies Against Dermaseptin (B158304) Action

While specific research on bacterial resistance to Dermaseptin-3 is limited, the adaptive strategies employed by bacteria against the broader class of cationic antimicrobial peptides, including other dermaseptins, are well-documented. These mechanisms represent the likely ways bacteria could evolve to counter this compound's action.

Modification of Cell Surface Charge: A primary driver of this compound's initial attraction to a bacterial cell is the electrostatic interaction between the positively charged peptide and the negatively charged components of the microbial surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Bacteria can reduce this attraction by altering their net surface charge. This is often achieved by enzymatically modifying these surface molecules to make them less negative or even net positive, thereby repelling the cationic peptide.

Proteolytic Degradation: Bacteria can secrete proteases that degrade antimicrobial peptides in the extracellular environment before they can reach the cell membrane. This strategy effectively neutralizes the peptide.

Efflux Pumps: Some bacteria possess membrane-embedded efflux pumps that can actively transport antimicrobial compounds, including peptides, out of the cell. This prevents the peptide from reaching a lethal concentration at its target site on or within the cell membrane.

Biofilm Formation: The formation of a biofilm—a community of bacteria encased in a self-produced matrix of extracellular polymeric substances—provides a significant barrier to antimicrobial agents. nih.gov This matrix can physically prevent this compound from reaching the individual bacterial cells within the biofilm or can sequester the peptides, reducing their effective concentration.

Membrane Composition and Fluidity Alterations: Bacteria may alter the lipid composition of their membranes to make them less susceptible to insertion and disruption by peptides like this compound. Changes in membrane fluidity or the incorporation of specific lipids can hinder the peptide's ability to form pores or otherwise compromise the membrane's integrity.

Below is a table summarizing these adaptive strategies.

Resistance Strategy Mechanism Affected Bacterial Type(s)
Surface Charge Modification Enzymatic alteration of LPS or teichoic acids to reduce net negative charge.Gram-negative & Gram-positive
Proteolytic Degradation Secretion of proteases to cleave and inactivate the peptide extracellularly.Gram-negative & Gram-positive
Active Efflux Transmembrane pumps actively remove the peptide from the cell.Gram-negative & Gram-positive
Biofilm Formation Extracellular matrix acts as a physical barrier and sequesters peptides.Gram-negative & Gram-positive
Membrane Remodeling Changes in lipid composition affect membrane fluidity and peptide insertion.Gram-negative & Gram-positive

Comparative Analysis of Resistance Development Against Conventional Antibiotics versus Dermaseptins

A key advantage of dermaseptins and other AMPs over conventional antibiotics is the significantly lower rate at which bacteria develop resistance to them. nih.gov Conventional antibiotics typically act on specific intracellular targets, such as enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. A single point mutation in the gene encoding one of these targets can be sufficient to confer a high level of resistance.

In contrast, the primary target of this compound is the entire cell membrane structure. nih.gov Developing resistance to this mode of action would require fundamental and likely detrimental changes to the composition and architecture of the bacterial membrane, which is a much more complex evolutionary hurdle.

Experimental studies on dermaseptin derivatives have provided direct evidence for this disparity. In one study, serial passage of Staphylococcus aureus and Escherichia coli in the presence of sub-inhibitory concentrations of various antimicrobial agents was performed. While high levels of resistance to conventional antibiotics like rifampin and ciprofloxacin (B1669076) emerged rapidly, no resistance was observed against the tested dermaseptin S4 derivatives. biorxiv.org

The following table presents a comparative overview of resistance development.

Feature Conventional Antibiotics Dermaseptin Peptides
Primary Target Specific intracellular enzymes or pathways (e.g., DNA gyrase, ribosomes).The entire microbial cell membrane structure.
Mechanism of Resistance Often involves a single point mutation in a target gene or acquisition of a resistance gene.Requires complex and multiple changes in membrane composition or other multifaceted strategies.
Rate of Resistance Development Can be rapid and lead to high-level resistance. biorxiv.orgSignificantly slower; resistance is less likely to emerge and is often of a lower level. nih.govbiorxiv.org
Example from Research Resistance to ciprofloxacin and rifampin emerged after 10 consecutive generations of exposure. biorxiv.orgNo resistance to dermaseptin S4 derivatives was detected under the same conditions. biorxiv.org

This lower propensity for resistance development underscores the potential of this compound and its analogues as next-generation therapeutics to combat infections caused by multidrug-resistant bacteria. oup.com

Advanced Methodologies in Dermaseptin Research

Spectroscopic Techniques for Structural Elucidation (e.g., Circular Dichroism, NMR Spectroscopy)

Spectroscopic methods are fundamental in determining the secondary structure of peptides like Dermaseptin-3. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful techniques employed for this purpose.

Circular Dichroism (CD) Spectroscopy has been widely used to assess the secondary structure of this compound and its derivatives in different environments. CD spectra of Dermaseptin-PP, a peptide with 92% identity to this compound, revealed a typical α-helical structure in a membrane-mimicking hydrophobic environment (50% TFE-10 mmol/L NH4Ac solution), characterized by a positive band around 193 nm and double-negative bands at approximately 208 and 222 nm. frontiersin.org In this environment, the calculated α-helicity was 88%. frontiersin.org However, in an aqueous solution (10 mmol/L NH4Ac), Dermaseptin-PP showed virtually no α-helical structure. frontiersin.org This demonstrates the peptide's tendency to adopt a helical conformation upon interacting with a hydrophobic environment, a key characteristic of many membrane-active peptides. peerj.com Similarly, studies on other dermaseptin (B158304) analogs have shown α-helicity percentages ranging from 16.1% to 39% in membrane-mimetic solutions. peerj.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed, atomic-level insights into the three-dimensional structure of peptides. NMR studies on Dermaseptin S3, a closely related peptide, and its amidated analogue revealed that while CD measurements suggested an α-helical structure, NMR showed the absence of helical elements in the native S3 and only a short four-residue helix in the amidated version in solution. nih.gov The native peptide was found to be flexible, whereas the amidated analogue adopted a more defined and elongated structure due to the stabilization of the C-terminal helix. nih.gov Further NMR investigations on an acylated derivative of a Dermaseptin S4 analog (K4-S4-(1-13)) in the presence of dodecylphosphocholine (B1670865) micelles showed a significant structural reorganization induced by the acyl chain, which is thought to facilitate membrane interaction and disruption. rcsb.org Solid-state NMR has also been employed to study the interaction of dermaseptins with lipid bilayers, providing information on peptide orientation and its effect on membrane structure. nih.govplos.org

Table 1: Spectroscopic Analysis of this compound and Analogs
PeptideTechniqueKey FindingsReference
Dermaseptin-PPCircular DichroismExhibits a typical α-helical structure in a membrane-mimicking environment (88% α-helicity) but is unstructured in aqueous solution. frontiersin.org
Dermaseptin S3NMR SpectroscopyRevealed a flexible structure with no significant α-helical elements in solution, contrasting with CD data. nih.gov
Amidated Dermaseptin S3NMR SpectroscopyShowed a defined α-helix at the C-terminus, leading to a more rigid and extended structure. nih.gov
Acylated K4-S4-(1-13)NMR SpectroscopyDemonstrated significant molecular reorganization, facilitating membrane contact and disruption. rcsb.org

Microscopy Techniques for Cellular and Morphological Impact Assessment (e.g., Confocal Microscopy, Atomic Force Microscopy)

Microscopy techniques are crucial for visualizing the effects of this compound on target cells and membranes at a high resolution.

Confocal Laser Scanning Microscopy (CLSM) has been instrumental in observing the membrane-disrupting activity of dermaseptin peptides. For instance, studies on a truncated derivative of Dermaseptin S3, DS s3 (1-16), showed that it permeabilized the yeast cell membrane, allowing the entry of the nuclear stain ethidium (B1194527) bromide. nih.gov In another study, Dermaseptin-PP was shown to cause severe damage to the membranes of H157 cancer cells in a dose-dependent manner. frontiersin.org Confocal microscopy has also been used to confirm the anti-biofilm activity of dermaseptin, showing a reduction in the density of viable C. auris cells within a biofilm matrix after treatment. nih.gov Furthermore, fluorescently labeled Dermaseptin B2 was observed to accumulate at the cytoplasmic membranes and enter the cytoplasm and nucleus of sensitive tumor cells (PC3), while being confined to vesicles at the cell membrane of less sensitive cells (U87MG). plos.org

Atomic Force Microscopy (AFM) allows for the visualization of surface morphology at the nanoscale, providing direct evidence of membrane damage. AFM has been used to study the morphological changes induced by dermaseptin derivatives on the surface of bacteria like Acinetobacter baumannii. mdpi.comnih.gov The images revealed significant alterations and damage to the bacterial surface after treatment with the peptide K4S4(1-16). mdpi.comresearchgate.net This technique has also been used to assess the toxicity of dermaseptins on mammalian cells, such as mouse erythrocytes and white blood cells, by observing for any morphological alterations. nih.gov

Table 2: Microscopy Analysis of this compound's Cellular Impact
TechniqueTargetKey ObservationsReference
Confocal MicroscopyYeast (Saccharomyces cerevisiae)Disruption of the cell membrane leading to permeabilization. nih.gov
Confocal MicroscopyH157 Cancer CellsDose-dependent destruction of cell membranes. frontiersin.org
Confocal MicroscopyCandida auris BiofilmConfirmed anti-biofilm activity by visualizing a reduction in viable cells. nih.gov
Atomic Force MicroscopyAcinetobacter baumanniiRevealed significant morphological changes and alterations on the bacterial surface. mdpi.comresearchgate.net

Biochemical and Biophysical Assays for Membrane Interaction Studies

A variety of biochemical and biophysical assays are employed to characterize the interaction of this compound with model membranes, which is central to its mechanism of action.

Fluorescence Spectroscopy utilizing the intrinsic fluorescence of tryptophan residues or fluorescent labels is a common method. Studies on a truncated Dermaseptin S3 derivative showed that its tryptophan residue inserts more deeply into anionic liposomes compared to zwitterionic ones, which correlates with the formation of an α-helical structure. nih.gov The interaction of dermaseptin and its fluorescently labeled analogs with phospholipid membranes has been a subject of detailed investigation. acs.org

Calcein (B42510) Leakage Assays are used to quantify membrane permeabilization. In these assays, the release of the fluorescent dye calcein from liposomes upon peptide-induced disruption is measured. Dermaseptin S9, for example, was shown to induce significant leakage from zwitterionic phosphatidylcholine (PC) vesicles. plos.org

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for quantifying the binding affinity of peptides to membranes. ITC measurements revealed that N-acylation of a dermaseptin derivative enhanced its binding affinity to model bacterial membranes. rcsb.org SPR confirmed these findings and further indicated that the enhanced affinity was due to both increased adhesion and a greater tendency to insert into the bilayer. rcsb.org

These biophysical techniques, in combination, provide a comprehensive picture of the peptide-membrane interactions, from initial binding to membrane disruption. nih.gov The proposed mechanisms of action, such as the "barrel-stave" or "carpet" models, are largely based on data from such assays. nih.govnih.gov

Molecular Cloning and Recombinant Expression Strategies for Dermaseptin Production

The natural source of dermaseptins is the skin secretions of frogs, which is not a viable source for large-scale production. researchgate.net Therefore, molecular cloning and recombinant expression systems are essential for producing these peptides for research and potential therapeutic applications.

Molecular Cloning techniques have been used to identify and characterize the genes encoding dermaseptins from frog skin secretion-derived cDNA libraries. peerj.comnih.gov The analysis of prepro-dermaseptin sequences has revealed conserved signal peptides and acidic propieces, suggesting a common evolutionary origin for these peptides. nih.gov This genetic information is the foundation for developing recombinant production strategies.

Recombinant Expression of dermaseptins has been explored in various systems. While microbial systems are often used for peptide production, the expression of antimicrobial peptides can be toxic to the host cells. Strategies to overcome this include expressing the peptide as a fusion protein. For example, a recombinant form of Dermaseptin B1 was produced in tobacco hairy roots as a fusion with two chitin-binding domains, which also facilitated purification. researchgate.net The design of synthetic genes optimized for the expression host is also a common strategy to improve yield. These molecular biology approaches are critical for obtaining sufficient quantities of dermaseptins for detailed structural and functional studies.

Future Research Trajectories and Academic Significance of Dermaseptin

Elucidation of Residual Mechanistic Ambiguities

While it is broadly accepted that Dermaseptin-3 exerts its antimicrobial effects by disrupting microbial cell membranes, the precise molecular interactions remain a subject of investigation. uniprot.orguniprot.org The prevailing models for the action of alpha-helical cationic AMPs, such as the "barrel-stave" and "carpet" models, provide a general framework. nih.govnih.gov In the "barrel-stave" model, peptides aggregate to form pores, while the "carpet" model suggests that peptides coat the membrane surface, leading to disruption at a critical concentration. nih.gov

Future research will likely focus on high-resolution structural and dynamic studies to clarify which model, or a hybrid thereof, best describes the action of this compound. Key questions include how the peptide's amphipathic alpha-helical structure, formed in the hydrophobic environment of the membrane, facilitates selective disruption of microbial membranes over host cells. medchemexpress.com The role of specific amino acid residues in membrane binding, insertion, and pore formation is another area requiring further detailed investigation. Advanced techniques such as solid-state NMR and cryo-electron microscopy could provide unprecedented insights into the peptide-membrane complexes.

Exploration of Novel Biological Activities

Beyond its well-established antimicrobial properties against a broad spectrum of bacteria, fungi, and protozoa, this compound and its analogs are being explored for other biological activities. uniprot.orgmedchemexpress.com Research has indicated that some dermaseptins possess anticancer and antiviral properties. mdpi.comnih.govresearchgate.net

The anticancer potential of dermaseptins is linked to the distinct characteristics of cancer cell membranes, which, similar to microbial membranes, often have a net negative charge. mdpi.comasm.org This allows for selective targeting by cationic peptides. Studies on other dermaseptins, such as Dermaseptin-B2 and -B3, have shown anti-proliferative effects on cancer cell lines. researchgate.net Future investigations into this compound will likely assess its efficacy against various cancer types and elucidate the underlying mechanisms, which may involve membrane disruption or other cellular pathways. mdpi.com

The antiviral activity of dermaseptins is another promising area. nih.gov Given the enveloped nature of many viruses, peptides that disrupt lipid membranes could be effective antiviral agents. Research on dermaseptin (B158304) analogs has already shown potential against viruses like the Zika virus. nih.gov Future studies will aim to determine the specific antiviral spectrum of this compound and its mechanism of action against viral envelopes.

Optimization of Dermaseptin for Enhanced Efficacy and Selectivity

To translate the therapeutic potential of this compound into clinical applications, optimization of its natural sequence is crucial. The goal is to enhance its antimicrobial potency while minimizing toxicity to mammalian cells, thereby improving its therapeutic index. semanticscholar.org

Strategies for optimization include amino acid substitutions to increase net positive charge or modulate hydrophobicity, which are key determinants of antimicrobial activity. semanticscholar.orgresearchgate.net Truncation of the peptide to identify the minimal active domain is another approach that can reduce synthesis costs and potentially improve selectivity. peerj.com For instance, studies on Dermaseptin S4 derivatives have shown that modifications can lead to peptides with reduced hemolytic activity but retained or even enhanced antimicrobial potency. semanticscholar.org

Furthermore, creating chimeric peptides by fusing this compound or its derivatives with other functional peptides, such as those that inhibit biofilm formation, represents an innovative strategy to combat complex infections. asm.org The development of such optimized analogs will be a major focus of future research, aiming to produce robust candidates for preclinical and clinical development.

Role of Dermaseptin as a Model Peptide in Antimicrobial Peptide Research

Dermaseptins, including this compound, serve as important models for studying the structure-activity relationships of alpha-helical amphipathic AMPs. researchgate.net Their relatively simple structure and well-defined mechanism of membrane disruption make them ideal for investigating the fundamental principles of antimicrobial peptide action. researchgate.netucla.edu

By systematically modifying the sequence of this compound and observing the effects on its antimicrobial and cytotoxic activities, researchers can gain valuable insights into how factors like charge, hydrophobicity, and helicity contribute to peptide function. semanticscholar.orgresearchgate.net This knowledge is not only crucial for optimizing dermaseptins themselves but can also be applied to the design of entirely new synthetic AMPs with desired properties. The study of dermaseptins has contributed significantly to our understanding of how AMPs can selectively target microbial cells, a key challenge in the development of these therapeutic agents. researchgate.net

Integration of Computational Biology and Artificial Intelligence in Dermaseptin Design

The fields of computational biology and artificial intelligence (AI) are poised to revolutionize the design and discovery of novel AMPs, including derivatives of this compound. nih.govresearchgate.net Machine learning (ML) algorithms can be trained on large datasets of known AMPs to identify patterns and predict the antimicrobial activity of new peptide sequences. ucla.edufrontiersin.org

These computational tools can be used to screen vast virtual libraries of this compound analogs, identifying promising candidates for synthesis and experimental testing. frontiersin.org This in silico approach significantly accelerates the discovery process and reduces the costs associated with traditional trial-and-error methods. researchgate.net Furthermore, AI can be used to design peptides with specific properties, such as enhanced stability, reduced toxicity, and targeted activity against particular pathogens. nih.gov The integration of these advanced computational methods with experimental validation will be a key driver of future research on this compound and the broader field of antimicrobial peptide development. mdpi.com

Interactive Data Table: Research Findings on Dermaseptin and its Analogs

PeptideOrganism(s) TargetedKey Finding
This compoundSaccharomyces cerevisiaeInhibits growth by disrupting the cell membrane. nih.gov
Dermaseptin S4 DerivativesBacteria, Leishmania major, Human Red Blood CellsModifications to the peptide sequence can reduce toxicity to human cells while maintaining antimicrobial activity. semanticscholar.org
Dermaseptin-B2 and -B3Human prostate cancer (PC-3) cellsExhibit anti-proliferative and angiostatic activities. researchgate.net
Dermaseptin-PHGram-positive and Gram-negative bacteria, Candida albicans, various cancer cell linesA short dermaseptin with broad-spectrum antimicrobial and anticancer activities. mdpi.comnih.gov
K4-S4(1-13)a (Dermaseptin derivative)Methicillin-resistant Staphylococcus aureus (MRSA), S. epidermidis (MRSE)A chimeric peptide combining this derivative with an RNA III-inhibiting peptide effectively prevents staphylococcal infections. asm.org
Dermaseptin S4 and B2 analogsZika VirusShow potential as antiviral agents. nih.gov

Q & A

Q. What structural characteristics of Dermaseptin-3 contribute to its antimicrobial activity?

this compound’s activity is linked to its amphipathic α-helical structure and physicochemical properties. It contains 53.33% hydrophobic amino acid residues, which enhance membrane interaction, and a net positive charge (+2) that facilitates electrostatic binding to negatively charged microbial membranes . Researchers commonly use tools like Protein-Sol and PEPTIDE 2.0 servers to evaluate hydrophobicity and solubility, critical for predicting peptide behavior in biological systems .

Q. What experimental models are used to study this compound’s membrane-binding mechanisms?

Surface plasmon resonance (SPR) with synthetic lipid bilayers is a gold standard for quantifying peptide-membrane interactions. For example, SPR studies revealed that this compound’s cytotoxicity correlates with its insertion affinity into lipid bilayers rather than surface adhesion . Complementary assays, such as erythrocyte lysis and proteolytic protection experiments, validate membrane penetration efficiency .

Q. How do researchers assess this compound’s antiviral potential against viral proteins like VP1?

In silico molecular docking (e.g., ClusPro 2.0) is used to predict binding affinities between this compound and viral targets. Studies on Foot-and-Mouth Disease Virus (FMDV) VP1 protein demonstrated that this compound forms 10 hydrogen bonds with the G-H loop of VP1, a critical region for viral entry . Structural validation via Ramachandran plots and GalaxyRefine ensures model accuracy before experimental testing .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data among this compound analogues be resolved?

Discrepancies arise when membrane-binding affinity (e.g., SPR-measured adhesion) does not align with observed cytotoxicity. A two-stage binding model distinguishes surface adhesion from bilayer insertion, showing that cytolytic activity depends on insertion affinity. For example, truncated analogues with reduced insertion affinity exhibit lower cytotoxicity despite similar adhesion . Integrating proteolytic assays (e.g., resistance to enzymatic cleavage in inserted peptides) further clarifies these relationships .

Q. What methodologies validate in silico predictions of this compound’s interactions with viral proteins?

After docking studies (e.g., ClusPro 2.0), researchers use LigPlot+ and PyMol to visualize hydrogen bonding and hydrophobic interactions. For VP1 inhibition, energy scores (e.g., -743.4 kcal/mol for this compound) and residue-specific binding (e.g., interactions with Asn143/Arg140 in VP1’s G-H loop) are cross-validated using mutagenesis or competitive binding assays . Experimental validation via ELISA or cell-based entry inhibition assays is critical .

Q. How should variability in this compound’s efficacy across microbial strains be addressed experimentally?

Strain-specific differences in membrane composition (e.g., lipid headgroup charge, cholesterol content) require tailored experimental designs. Use liposome models mimicking pathogen-specific membranes (e.g., E. coli vs. Candida) to quantify peptide binding kinetics. Pair this with transcriptomic analysis of microbial stress responses (e.g., efflux pump activation) to identify resistance mechanisms .

Methodological Considerations

  • Reproducibility : Document peptide synthesis methods (e.g., solid-phase), purification (HPLC), and storage conditions (lyophilization buffers) to minimize batch variability .
  • Data Interpretation : Avoid overreliance on single metrics (e.g., MIC values). Combine SPR, cytotoxicity assays, and structural modeling to build a mechanistic understanding .
  • Ethical Reporting : Disclose conflicts (e.g., peptide sourcing) and adhere to journal guidelines for structural data deposition (e.g., PDB IDs for models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.